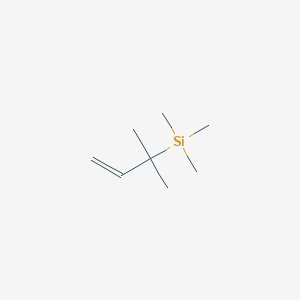
6-(Benzyloxy)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-chroman
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Benzyloxy)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-chroman is a synthetic organic compound known for its unique chemical structure and properties This compound belongs to the class of chromans, which are bicyclic compounds containing a benzopyran ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-chroman typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the Trimethyltridecyl Group: The trimethyltridecyl group can be attached through a Friedel-Crafts alkylation reaction using a trimethyltridecyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Large-scale production typically requires the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility.
化学反应分析
Types of Reactions
6-(Benzyloxy)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-chroman can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the chroman ring or the benzyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Benzyl chloride (C₆H₅CH₂Cl) with a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohols or alkanes.
Substitution: Benzylated or alkylated derivatives.
科学研究应用
6-(Benzyloxy)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-chroman has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 6-(Benzyloxy)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-chroman involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through:
Antioxidant Activity: Scavenging free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Molecular Targets: Interacting with enzymes, receptors, and signaling pathways involved in oxidative stress and inflammation.
相似化合物的比较
6-(Benzyloxy)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-chroman can be compared with other similar compounds, such as:
2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-chroman: Lacks the benzyloxy group, which may result in different chemical and biological properties.
6-(Methoxymethoxy)-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromen-2-yl methanol: Contains a methoxymethoxy group instead of a benzyloxy group, leading to variations in reactivity and applications.
2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-chromen-6-yl acetate: Features an acetate group, which may influence its solubility and biological activity.
属性
分子式 |
C35H54O2 |
|---|---|
分子量 |
506.8 g/mol |
IUPAC 名称 |
2,5,8-trimethyl-6-phenylmethoxy-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromene |
InChI |
InChI=1S/C35H54O2/c1-26(2)14-11-15-27(3)16-12-17-28(4)18-13-22-35(7)23-21-32-30(6)33(24-29(5)34(32)37-35)36-25-31-19-9-8-10-20-31/h8-10,19-20,24,26-28H,11-18,21-23,25H2,1-7H3 |
InChI 键 |
VDEIBPAIKGCUCP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



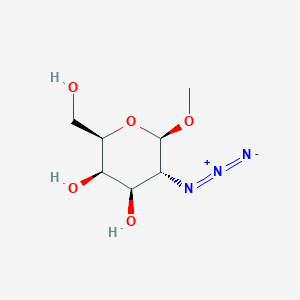
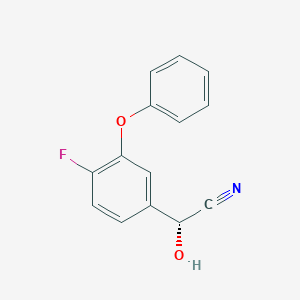
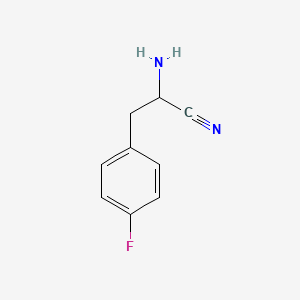

![[(6S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13409847.png)
![Methyl 3-[18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate](/img/structure/B13409849.png)

![10-Descarboxymethyl-10-[2-[(diphosphonomethyl)amino)-2-oxoethyl]-DOTA](/img/structure/B13409856.png)
![(7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13409857.png)
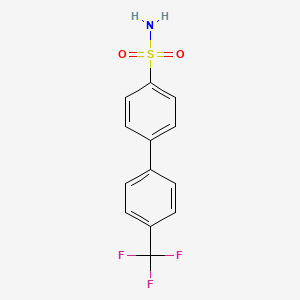
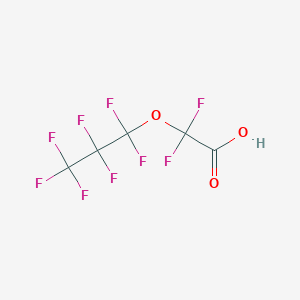
![3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid](/img/structure/B13409881.png)
